4-Methoxy Substitution Induces a Singlet Ground State in Copper(II) Dimers, Distinct from Triplet Ground States of Unsubstituted and 4-Methyl Analogs
In a direct comparative study of pyridine N-oxide bridged copper(II) nitrate dimeric complexes, the 4-methoxypyridine N-oxide complex exhibits a singlet ground state with a J value (exchange coupling constant) of -2 cm⁻¹, whereas the unsubstituted pyridine N-oxide complex and the 4-picoline (4-methyl) N-oxide complex both exhibit triplet ground states with J values of +10 cm⁻¹ and +2 cm⁻¹, respectively [1]. This reversal in the sign of the magnetic exchange interaction demonstrates that the 4-methoxy substituent fundamentally alters the electronic structure of the N-oxide ligand, switching the magnetic coupling from ferromagnetic (triplet) to antiferromagnetic (singlet) [1].
| Evidence Dimension | Magnetic ground state and exchange coupling constant (J) of copper(II) nitrate dimers bridged by substituted pyridine N-oxides |
|---|---|
| Target Compound Data | Singlet ground state; J = -2 cm⁻¹ |
| Comparator Or Baseline | Pyridine N-oxide (R=H): Triplet ground state; J = +10 cm⁻¹; 4-Picoline N-oxide (R=CH₃): Triplet ground state; J = +2 cm⁻¹ |
| Quantified Difference | Sign reversal from +10 cm⁻¹ (H) and +2 cm⁻¹ (CH₃) to -2 cm⁻¹ (OCH₃); change in ground state multiplicity |
| Conditions | Magnetic susceptibility and EPR measurements on dimeric [Cu(R-PyO)₂(NO₃)₂]₂ complexes |
Why This Matters
The unique singlet ground state imparted by the 4-methoxy ligand enables antiferromagnetic coupling, which is critical for designing molecule-based magnetic materials with specific low-temperature behavior, whereas the triplet ground states of the unsubstituted and methyl analogs produce fundamentally different magnetic properties.
- [1] McGregor, K. T.; Barnes, J. A.; Hatfield, W. E. Magnetic Studies of Substituted Pyridine N-Oxide Complexes of Copper(II) Nitrate. J. Am. Chem. Soc. 1973, 95 (24), 7993-7995. View Source
